Carbomethoxymethyl benzylmethyl dithiocarbamate
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Overview
Description
Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate: is an organic compound with the molecular formula C12H15NO2S2 and a molecular weight of 269.383 g/mol . This compound is characterized by the presence of a carbamothioyl group and a sulfanylacetate moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate typically involves the reaction of methyl 2-chloroacetate with methyl(phenylmethyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of carbamothioyl and sulfanyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate involves its interaction with specific molecular targets in biological systems. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- Methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]acetate
- Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylpropanoate
Comparison: Methyl 2-[methyl(phenylmethyl)carbamothioyl]sulfanylacetate is unique due to the presence of both carbamothioyl and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
64057-87-0 |
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Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
WALPFCHWMYDJPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC |
Origin of Product |
United States |
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